molecular formula C11H14ClN3O B1469674 (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone CAS No. 1421103-99-2

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone

Cat. No.: B1469674
CAS No.: 1421103-99-2
M. Wt: 239.7 g/mol
InChI Key: NVIBPSLUKVDLHW-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is a synthetic non-steroidal androgen receptor modulator (SARM) that has been developed for potential use in medical research. This compound is known for its ability to selectively target androgen receptors, making it a promising candidate for various therapeutic applications.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with androgen receptors and its potential effects on cellular processes.

    Medicine: As a SARM, it is investigated for potential therapeutic applications in conditions like muscle wasting and osteoporosis.

    Industry: The compound may be used in the development of new materials and chemical processes.

Chemical Reactions Analysis

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro groups, to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone involves its selective binding to androgen receptors. This binding modulates the receptor’s activity, leading to changes in gene expression and cellular processes. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in muscle growth, bone density, and other physiological functions.

Comparison with Similar Compounds

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is unique due to its selective androgen receptor modulation properties. Similar compounds include other SARMs like:

    Ostarine (MK-2866): Known for its muscle-building properties.

    Ligandrol (LGD-4033): Studied for its potential in treating muscle wasting.

    RAD140: Investigated for its effects on muscle and bone health.

Compared to these compounds, this compound offers a unique balance of selectivity and potency, making it a valuable candidate for further research.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-10-9(2-1-5-14-10)11(16)15-6-3-8(13)4-7-15/h1-2,5,8H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIBPSLUKVDLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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